N-(3-fluorobenzyl)-1-methoxypropan-2-amine
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Overview
Description
N-(3-fluorobenzyl)-1-methoxypropan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a fluorophenyl group attached to a methoxypropanamine backbone
Mechanism of Action
Target of Action
The primary target of N-(3-fluorobenzyl)-1-methoxypropan-2-amine is Prothrombin , a protein involved in the coagulation process . Prothrombin plays a crucial role in blood clotting, inflammation, and wound healing .
Mode of Action
It is known that the compound interacts with its target, prothrombin, influencing its activity
Biochemical Pathways
Given its target, it can be inferred that the compound may influence thecoagulation pathway and related processes .
Result of Action
Given its target, it can be inferred that the compound may influence blood coagulation and related processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorobenzyl)-1-methoxypropan-2-amine typically involves the reaction of 3-fluorobenzyl chloride with 1-methoxypropan-2-amine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reactants and control of reaction conditions ensures consistent product quality and yield. The purification process may involve additional steps such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorobenzyl)-1-methoxypropan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Derivatives with new functional groups replacing the fluorophenyl group.
Scientific Research Applications
N-(3-fluorobenzyl)-1-methoxypropan-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
N-(3-fluorobenzyl)-1-methoxypropan-2-amine can be compared with other similar compounds such as:
N-[(3-chlorophenyl)methyl]-1-methoxypropan-2-amine: Similar structure but with a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.
N-[(3-bromophenyl)methyl]-1-methoxypropan-2-amine:
N-[(3-methylphenyl)methyl]-1-methoxypropan-2-amine: The presence of a methyl group instead of a halogen atom can significantly alter the compound’s properties and uses.
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-1-methoxypropan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-9(8-14-2)13-7-10-4-3-5-11(12)6-10/h3-6,9,13H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDWTJOFYWYNMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC(=CC=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386148 |
Source
|
Record name | N-[(3-Fluorophenyl)methyl]-1-methoxypropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90386148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355816-49-8 |
Source
|
Record name | N-[(3-Fluorophenyl)methyl]-1-methoxypropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90386148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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